Cas no 2228302-19-8 (1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one)

1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one
- 2228302-19-8
- EN300-1946231
-
- インチ: 1S/C8H5BrF2O2/c9-4-1-2-5(6(12)3-4)7(13)8(10)11/h1-3,8,12H
- InChIKey: MXIYWJCGTHJPKQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(C(F)F)=O)=C(C=1)O
計算された属性
- せいみつぶんしりょう: 249.94410g/mol
- どういたいしつりょう: 249.94410g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946231-5.0g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 5g |
$2816.0 | 2023-05-31 | ||
Enamine | EN300-1946231-0.05g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 0.05g |
$551.0 | 2023-09-17 | ||
Enamine | EN300-1946231-1g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 1g |
$656.0 | 2023-09-17 | ||
Enamine | EN300-1946231-5g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 5g |
$1903.0 | 2023-09-17 | ||
Enamine | EN300-1946231-0.5g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 0.5g |
$630.0 | 2023-09-17 | ||
Enamine | EN300-1946231-0.1g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 0.1g |
$578.0 | 2023-09-17 | ||
Enamine | EN300-1946231-2.5g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 2.5g |
$1287.0 | 2023-09-17 | ||
Enamine | EN300-1946231-10.0g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 10g |
$4176.0 | 2023-05-31 | ||
Enamine | EN300-1946231-0.25g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 0.25g |
$604.0 | 2023-09-17 | ||
Enamine | EN300-1946231-1.0g |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one |
2228302-19-8 | 1g |
$971.0 | 2023-05-31 |
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-one 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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8. Book reviews
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-(4-bromo-2-hydroxyphenyl)-2,2-difluoroethan-1-oneに関する追加情報
1-(4-Bromo-2-Hydroxyphenyl)-2,2-Difluoroethan-1-One (CAS No. 830676-57-6)
Introduction to 1-(4-Bromo-2-Hydroxyphenyl)-2,2-Difluoroethan-1-One
1-(4-Bromo-2-Hydroxyphenyl)-2,2-Difluoroethan-1-One, a compound with the CAS registry number 830676-57-6, is an intriguing molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring substituted with a bromine atom at the para position and a hydroxyl group at the ortho position. The ketone group is attached to an ethane chain that is further substituted with two fluorine atoms at the beta position. This combination of functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
Structural Features and Synthesis
The synthesis of 1-(4-Bromo-2-Hydroxyphenyl)-2,2-Difluoroethan-1-One involves a series of well-established organic reactions. The starting material is typically a brominated aromatic compound, which undergoes nucleophilic substitution or coupling reactions to introduce the hydroxyl group and the ketone moiety. The fluorination step is often achieved through electrophilic substitution or via the use of fluorinating agents such as HF/HFIP or N-fluoropyridinium salts. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.
Chemical Properties and Stability
From a chemical standpoint, 1-(4-Bromo-
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